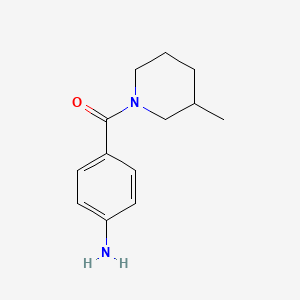

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone

描述

属性

IUPAC Name |

(4-aminophenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-3-2-8-15(9-10)13(16)11-4-6-12(14)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJJYGKJDHDGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390413 | |

| Record name | (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79868-21-6 | |

| Record name | (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Amination of 4-Aminobenzophenone with 3-Methylpiperidine

- The most straightforward synthetic approach is the reaction of 4-aminobenzophenone with 3-methylpiperidine.

- This reaction typically proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon of 4-aminobenzophenone, forming the methanone linkage.

- Catalysts such as iron complexes or other transition metal catalysts may be employed to enhance reaction rates and selectivity.

- Common solvents include ethanol or methanol, which dissolve both reactants and facilitate reaction kinetics.

- Reaction conditions often involve reflux under inert atmosphere to prevent oxidation of the amine or other sensitive groups.

This method is analogous to the preparation of related compounds such as (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, where 2-methylpiperidine is used instead of the 3-methyl isomer, indicating feasibility for the 3-methyl derivative under similar conditions.

Reaction Conditions and Catalysts

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Iron complexes, transition metal catalysts | Catalysts improve reaction efficiency and selectivity |

| Solvent | Ethanol, methanol | Polar protic solvents dissolve reactants and facilitate nucleophilic substitution |

| Temperature | Reflux (~78°C for ethanol) | Elevated temperature promotes reaction completion |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation of amine groups |

| Reaction Time | Several hours (e.g., 4–7 hours) | Time sufficient for complete conversion |

Purification and Crystallization

- After synthesis, the crude product is typically purified by recrystallization.

- Ethanol is a preferred solvent for recrystallization of piperidine derivatives due to its ability to dissolve impurities at high temperature but allow crystal formation upon cooling.

- Slow cooling of the hot saturated solution reduces impurity entrapment in the crystal lattice.

- Filtration and drying yield the purified compound in solid form.

- Chromatographic techniques (silica gel column chromatography) may be used for further purification if required.

Research Findings and Analytical Data

- NMR spectroscopy (1H NMR) is commonly used to confirm the structure of the synthesized compound, with characteristic chemical shifts corresponding to the aminophenyl protons, methyl group on piperidine, and methanone linkage.

- Yield and purity depend on reaction conditions and purification efficiency.

- Microwave-assisted synthesis has been reported for related piperidinyl compounds, offering reduced reaction times and improved yields, suggesting potential applicability for this compound.

Summary Table of Preparation Methods

| Step | Description | Reference/Notes |

|---|---|---|

| Starting materials | 4-Aminobenzophenone and 3-methylpiperidine | Commercially available or synthesized |

| Reaction type | Nucleophilic substitution or condensation | Requires catalyst and suitable solvent |

| Catalyst | Iron complexes or transition metals | Enhances reaction rate and selectivity |

| Solvent | Ethanol or methanol | Polar protic solvents preferred |

| Temperature | Reflux (~78°C) | Promotes reaction completion |

| Purification | Recrystallization from ethanol, chromatography if needed | Ensures high purity |

| Analytical confirmation | 1H NMR, possibly mass spectrometry | Confirms structure and purity |

化学反应分析

Types of Reactions

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

科学研究应用

Pharmaceutical Development

Antidepressant and Anticancer Potential

Research indicates that (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone may serve as a lead compound in the development of new antidepressants and anticancer agents. Its structural characteristics suggest that it could interact with neurotransmitter systems or inhibit cancer cell proliferation.

Mechanism of Action

The compound's ability to modulate biological pathways can be attributed to its interaction with specific receptors or enzymes. For instance, studies have highlighted its potential to inhibit certain kinases involved in cancer progression .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the compound's structure influence its biological activity. By altering functional groups on the phenyl or piperidine rings, researchers can enhance efficacy or reduce toxicity. For example, derivatives with amino or hydroxyl groups have shown improved binding affinities in preliminary docking studies against targets relevant to cancer and CNS disorders .

Molecular Docking and Computational Studies

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with various biological targets. Molecular docking simulations have provided insights into the ligand-receptor interactions, suggesting that specific modifications can enhance the compound's therapeutic profile against diseases such as Alzheimer's and other neurodegenerative conditions .

Case Study 1: Anticancer Activity

A study focused on piperidine derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: CNS Disorders

Another investigation explored the potential of this compound in treating CNS disorders like depression and anxiety. The results indicated that it might enhance serotonergic activity, leading to improved mood regulation in animal models .

作用机制

The mechanism of action of (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It acts as a selective dopamine reuptake inhibitor (DRI) and a norepinephrine reuptake inhibitor (NRI), which means it blocks the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action can enhance neurotransmission and has potential therapeutic effects in conditions such as depression and attention deficit hyperactivity disorder (ADHD).

相似化合物的比较

Variations in the Amine Component

The amine moiety (piperidine/piperazine) and methyl substitution position significantly influence physicochemical and biological properties.

Key Findings :

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring alter electronic properties and biological interactions.

Key Findings :

生物活性

(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone, a compound with the CAS number 79868-21-6, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a 4-aminophenyl group. Its molecular formula is C13H18N2O, and it features both amine and ketone functional groups, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may modulate enzymatic activities and influence signaling pathways associated with cancer proliferation and neurodegenerative diseases.

Enzymatic Interaction

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in tumor growth. For instance, derivatives of piperidine have shown efficacy in inhibiting DNA cleavage and exhibiting antiangiogenic activity .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anticancer Activity : A study explored the inhibitory potential of piperidine derivatives, including this compound, against cancer cell lines. The derivatives exhibited significant cytotoxicity, suggesting a promising avenue for therapeutic development .

- Neuroprotective Effects : Research has indicated that piperidine derivatives can influence neuroinflammatory pathways, which may contribute to their neuroprotective effects. This is particularly relevant in conditions like Alzheimer's disease where inflammation plays a crucial role .

- Analgesic Properties : Preliminary data suggest that compounds with similar structures exhibit analgesic activity, potentially making this compound a candidate for pain management therapies .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is essential for understanding its viability as a therapeutic agent. Computational models predict favorable ADMET properties, indicating that the compound does not violate Lipinski's rule of five, which suggests good oral bioavailability .

常见问题

Q. What are the common synthetic routes for (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone, and how are intermediates validated?

The synthesis typically involves coupling a 4-aminobenzoyl moiety with a 3-methylpiperidine derivative. A two-step approach is often employed:

- Step 1 : Nucleophilic aromatic substitution (e.g., substituting a nitro or halogen group on the phenyl ring with a piperidine derivative under basic conditions like K₂CO₃ in acetonitrile at 70°C) .

- Step 2 : Reduction of nitro intermediates (e.g., using catalytic hydrogenation or NaBH₄) to yield the final aminophenyl derivative .

Validation of intermediates is achieved via thin-layer chromatography (TLC) , ¹H/¹³C NMR (e.g., δ ~5.26 ppm for -NH₂ protons in DMSO-d₆ ), and mass spectrometry (e.g., molecular ion peaks matching theoretical weights).

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- X-ray crystallography : Resolves 3D molecular geometry; SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule structures .

- NMR spectroscopy : Key signals include aromatic protons (δ 6.6–7.3 ppm), piperidine methyl groups (δ ~1.2–1.5 ppm), and carbonyl resonances (δ ~165–175 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~259.3) and detect impurities.

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch ~1639 cm⁻¹ ).

Q. What safety protocols are essential when handling this compound in the lab?

- Hazard mitigation : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact; work in a fume hood due to potential respiratory irritation .

- First aid : For exposure, rinse skin/eyes with water for 15 minutes; seek medical attention if ingested .

- Waste disposal : Follow institutional guidelines for amine-containing organics (e.g., incineration with alkaline scrubbers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Assay variability : Compare conditions (e.g., solvent polarity, pH) affecting solubility and receptor binding. For example, DMSO vs. DMF alters molecular interactions, impacting IC₅₀ values .

- Structural analogs : Cross-reference with derivatives like (4-aminophenyl)(morpholino)methanone to identify substituent-specific effects (e.g., piperidine vs. morpholine ring flexibility) .

- Statistical validation : Use ANOVA to assess reproducibility across replicates and labs .

Q. What computational strategies optimize this compound’s pharmacological profile?

- Molecular docking : Screen against targets like tyrosine kinases (e.g., using AutoDock Vina) to predict binding affinities. For example, fluorobenzyl-piperazine analogs show enhanced kinase inhibition .

- QSAR modeling : Correlate substituent effects (e.g., 3-methyl vs. 4-methyl piperidine) with logP and bioavailability .

- MD simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., 310 K, 1 atm) .

Q. How do solvent and temperature influence its physicochemical properties in formulation studies?

- Thermo-acoustic analysis : Measure density (ρ), viscosity (η), and ultrasonic velocity (U) in solvents like DMSO/DMF. For example, increasing temperature (298→318 K) reduces η by ~30%, enhancing diffusion rates .

- Solubility optimization : Use Hansen solubility parameters (δ) to identify co-solvents (e.g., PEG 400) that improve aqueous solubility without destabilizing the compound .

Q. What strategies validate crystallographic data quality for this compound?

- R-factor analysis : Ensure R₁ < 0.05 and wR₂ < 0.10 using SHELXL refinement .

- Twinned data : Apply SHELXD/SHELXE for high-throughput phasing in case of crystal twinning .

- Residual density maps : Confirm absence of unmodeled electron density (>0.3 e⁻/ų) near the aminophenyl group .

Methodological Guidelines

- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., compare XRD with NMR-derived torsion angles) .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects on cell viability .

- Synthetic scale-up : Monitor exotherms during nitro reduction; use jacketed reactors for temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。